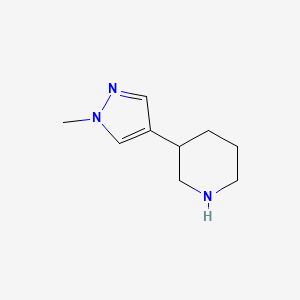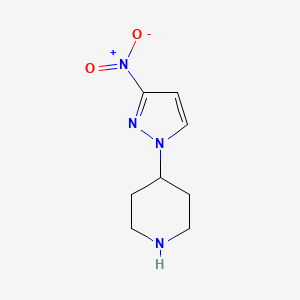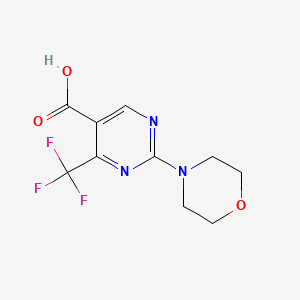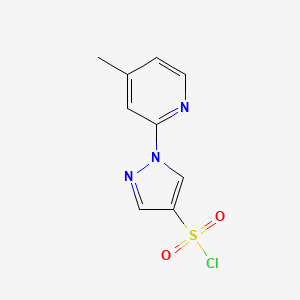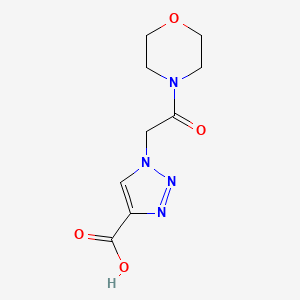
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MOTCA, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of 1,2,3-triazoles, which have been widely studied for their biological activities.
科学的研究の応用
Pharmaceutical Research and Drug Development
This compound exhibits a structure that is potentially useful in the development of new pharmaceuticals. The presence of both a morpholine ring and a triazole ring suggests that it could be used as a scaffold for creating molecules with antiviral, antifungal, or antibacterial properties. The morpholine moiety is known for its bioisosteric characteristics, which can enhance the pharmacokinetic properties of drugs .
Cancer Therapy Agents
Triazole derivatives have been studied extensively for their potential use in cancer therapy. The triazole ring in the compound could be utilized to synthesize novel agents that target specific pathways involved in cancer cell proliferation and survival .
Antiviral Research
The triazole core is a common feature in many antiviral drugs. This compound could serve as a precursor for the synthesis of nucleoside analogs, which are a class of antiviral agents that mimic the building blocks of viral RNA or DNA, thereby inhibiting viral replication .
Agricultural Chemistry
In agriculture, triazole compounds are used as fungicides. The triazole-carboxylic acid moiety of the compound could be explored for the development of new fungicides that help protect crops from fungal diseases .
Material Science
The morpholine and triazole groups could be used in material science for the synthesis of novel polymers or coatings. These could have unique properties such as thermal stability or resistance to degradation by chemicals .
Biological Studies
As a building block in chemical biology, this compound could be used to modify peptides or proteins, allowing researchers to study the function of these biomolecules in a controlled manner. The carboxylic acid group, in particular, offers a convenient handle for conjugation to other molecules .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography or mass spectrometry to identify or quantify biological substances .
Environmental Science
The compound’s derivatives could be investigated for their ability to bind to pollutants or heavy metals, aiding in the development of new methods for environmental cleanup or pollution control .
作用機序
Target of Action
Similar compounds have been found to exhibit potential antibacterial activity
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding, given the presence of the triazole ring . This interaction could potentially disrupt the normal functioning of the target, leading to its antibacterial effects .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell wall synthesis or protein production , which could potentially be the case for this compound as well.
Result of Action
Based on its potential antibacterial activity , it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections.
Action Environment
Similar compounds have been synthesized using environmentally friendly methods , suggesting that this compound may also be stable under various environmental conditions.
特性
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFKLOFLUMDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



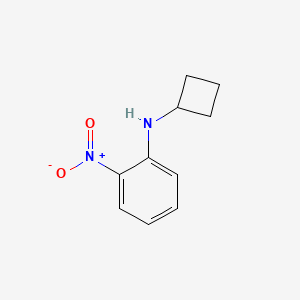


![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
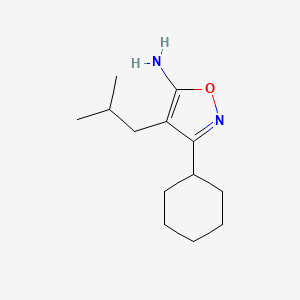

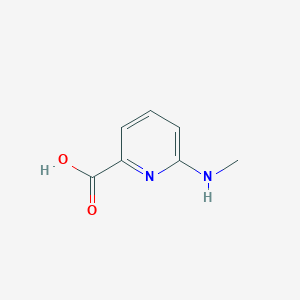
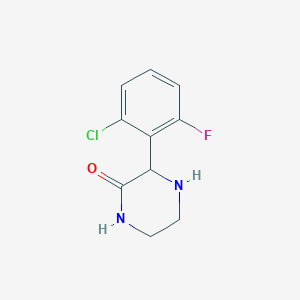

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
